3-(2-Quinoxalinyl)aniline
Overview
Description
3-(2-Quinoxalinyl)aniline is an organic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Quinoxalinyl)aniline typically involves the reaction of 2-nitroaniline with o-phenylenediamine under specific conditions. One common method includes the following steps :
Reduction of 2-nitroaniline: 2-nitroaniline is reduced to 1,2-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 1,2-diaminobenzene undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as copper(II) sulfate, to form the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Quinoxalinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoxaline derivatives with nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoxaline-2,3-dione.
Reduction: 2,3-dihydroquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-(2-Quinoxalinyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Quinoxalinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 3-(2-Quinoxalinyl)aniline, with a simpler structure.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.
Uniqueness
This compound is unique due to the presence of both the quinoxaline ring and the aniline group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
3-quinoxalin-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
Record name | 3-(2-quinoxalinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432004-76-7 | |
Record name | 3-(2-quinoxalinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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